3-Bromo-2-ethylpyridine chemical properties and structure
3-Bromo-2-ethylpyridine chemical properties and structure
An In-depth Technical Guide to 3-Bromo-2-ethylpyridine: Properties, Synthesis, and Applications
Introduction
3-Bromo-2-ethylpyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—a bromine atom at the 3-position and an ethyl group at the 2-position of the pyridine ring—provides a versatile scaffold for synthetic chemists. The bromine atom serves as an excellent leaving group for various cross-coupling and nucleophilic substitution reactions, while the ethyl group influences the molecule's steric and electronic properties. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 3-Bromo-2-ethylpyridine, tailored for researchers and professionals in drug development and organic synthesis.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its application in research and development. 3-Bromo-2-ethylpyridine is identified by the CAS Number 38749-81-4.[1][2] Its core properties are summarized in the table below. While experimental data for properties such as melting and boiling points are not consistently reported across major databases, its molecular formula and weight are well-established.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | [1][2][4] |
| IUPAC Name | 3-bromo-2-ethylpyridine | [1] |
| CAS Number | 38749-81-4 | [1][2][4] |
| SMILES | CCC1=C(C=CC=N1)Br | [1] |
| InChI Key | MEBNLBHILOYVPC-UHFFFAOYSA-N | [1][2] |
| Appearance | Not specified (typically a liquid or solid) | |
| Boiling Point | N/A | [2] |
| Melting Point | N/A | [2] |
| Density | N/A | [2] |
Molecular Structure and Spectroscopic Analysis
The structural arrangement of 3-Bromo-2-ethylpyridine dictates its reactivity and its utility as a synthetic building block.
Caption: Molecular structure of 3-Bromo-2-ethylpyridine.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the range of 7.0-8.5 ppm. The ethyl group would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, shifted downfield due to the proximity of the aromatic ring.
-
¹³C NMR: The carbon NMR would display seven distinct signals. The carbon atom bonded to the bromine (C3) would be significantly influenced by the halogen's electronegativity. Aromatic carbons typically appear between 120-150 ppm.
-
IR Spectroscopy: The infrared spectrum would feature characteristic peaks for C-H stretching from the aromatic ring and the alkyl chain (around 2900-3100 cm⁻¹). Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is expected in the lower wavenumber region, typically 500-650 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Synthesis and Experimental Protocols
3-Bromo-2-ethylpyridine is not a naturally occurring compound and must be prepared via chemical synthesis. A common strategy for the synthesis of 3-halopyridines involves the electrophilic halogenation of the corresponding pyridine derivative. A representative protocol, adapted from the synthesis of the analogous 3-bromo-2-methylpyridine, is the direct bromination of 2-ethylpyridine.[6]
Caption: General workflow for the synthesis of 3-Bromo-2-ethylpyridine.
Detailed Synthesis Protocol (Representative)
This protocol is based on a well-established method for a similar compound and serves as an authoritative guide for its synthesis.[6]
Objective: To synthesize 3-Bromo-2-ethylpyridine via electrophilic bromination of 2-ethylpyridine.
Materials:
-
2-Ethylpyridine
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromine (Br₂)
-
Concentrated Hydrochloric Acid (HCl)
-
8M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Diethyl ether (as eluents)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and dropping funnel, carefully add anhydrous aluminum chloride. Heat the vessel to 100°C.
-
Substrate Addition: Slowly add 2-ethylpyridine dropwise to the heated aluminum chloride with continuous stirring.
-
Bromination: Add bromine dropwise to the reaction mixture at 100°C over a period of one hour. The Lewis acid (AlCl₃) polarizes the bromine molecule, making it a more potent electrophile to attack the electron-deficient pyridine ring.
-
Reaction Completion: Continue stirring the mixture at 100°C for an additional 30 minutes after the bromine addition is complete.
-
Quenching and Acidification: After cooling to room temperature, carefully pour the reaction mixture into ice water. Acidify the aqueous solution with concentrated hydrochloric acid.
-
Washing: Wash the acidified aqueous layer with ethyl acetate to remove non-polar impurities.
-
Basification and Extraction: Basify the aqueous layer with an 8M NaOH solution until strongly alkaline. Extract the product from the aqueous layer using diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-2-ethylpyridine is derived from the reactivity of the bromine substituent on the electron-deficient pyridine ring. This functionality allows it to serve as a versatile intermediate in constructing more complex molecules.[7]
The bromine at the 3-position is an excellent leaving group, making the compound a prime substrate for various metal-catalyzed cross-coupling reactions.[8] These reactions are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.
Caption: Key synthetic transformations of 3-Bromo-2-ethylpyridine.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base allows for the synthesis of 3-aryl-2-ethylpyridines, which are common motifs in pharmacologically active compounds.[9]
-
Heck and Sonogashira Couplings: These palladium-catalyzed reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, further diversifying the accessible molecular scaffolds.[10]
-
Buchwald-Hartwig Amination: This reaction provides a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 3-position.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide by strong nucleophiles, such as alkoxides or thiolates, to form ethers and thioethers.[8]
Applications in Medicinal Chemistry and Drug Development
Halogenated pyridines like 3-Bromo-2-ethylpyridine are highly valued intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4][7] They serve as foundational building blocks that allow medicinal chemists to systematically modify a lead compound to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability.
This compound is utilized in the development of therapeutic agents for a range of conditions, including neurological and inflammatory disorders.[4] Its derivatives have been investigated for use as anti-inflammatory agents and anti-cancer compounds.[7] The ability to use 3-Bromo-2-ethylpyridine to construct complex molecular architectures is critical in the discovery pipelines for new chemical entities.[11][12]
Safety, Handling, and Storage
Proper handling of 3-Bromo-2-ethylpyridine is essential to ensure laboratory safety. It is classified as a hazardous substance.[2]
| Hazard Information | GHS Classification | Precautionary Statements |
| Pictogram | GHS07 (Exclamation Mark) | P261, P305+P351+P338 |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or dust.[13]
-
Wash hands thoroughly after handling.[14]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]
References
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PubChem. 3-Bromo-2-ethylpyridine | C7H8BrN | CID 54078214. [Link]
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American Elements. 3-Bromo-2-ethylpyridine | CAS 38749-81-4. [Link]
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PubChem. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. [Link]
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Pototschnig, G., et al. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 22(12), 2038. [Link]
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Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-3-methylpyridine in Pharmaceutical Drug Discovery. [Link]
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